molecular formula C15H17N5O2 B10903466 methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10903466
M. Wt: 299.33 g/mol
InChI Key: JOZGMNWMXKMJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a pyrazolo-pyridine derivative characterized by a fused bicyclic heterocyclic core. This compound features a pyrazolo[3,4-b]pyridine scaffold substituted with a methyl ester at position 4, methyl groups at positions 1 and 3, and a 1-ethylpyrazol-3-yl moiety at position 5. Such derivatives are of interest in medicinal chemistry due to their structural similarity to bioactive heterocycles, particularly in antimicrobial and kinase-targeting applications .

Properties

Molecular Formula

C15H17N5O2

Molecular Weight

299.33 g/mol

IUPAC Name

methyl 6-(1-ethylpyrazol-3-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate

InChI

InChI=1S/C15H17N5O2/c1-5-20-7-6-11(18-20)12-8-10(15(21)22-4)13-9(2)17-19(3)14(13)16-12/h6-8H,5H2,1-4H3

InChI Key

JOZGMNWMXKMJKX-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through nucleophilic attack of aniline on the pyranopyrazole carbonitrile, followed by intramolecular cyclization to form the pyrazolo[3,4-b]pyridine core. Ethanol serves as the solvent, and AC-SO3_3H (5 mg per 0.25 mmol substrate) enhances reaction efficiency by acid catalysis. Yields range from 65% to 80% depending on substituent electronic effects (Table 1).

Table 1: Yields of Pyrazolo[3,4-b]Pyridine Derivatives via Cascade Reaction

Substrate R-GroupProduct Yield (%)
–Me (Electron-donating)78
–NO2_2 (Electron-withdrawing)65
Furfural substituent72

Adaptability for Target Compound

To incorporate the 1-ethylpyrazole moiety, the aniline component could be replaced with 1-ethyl-3-aminopyrazole. However, this modification requires optimization to maintain cyclization efficiency. Post-synthetic methylation at positions 1 and 3 may be necessary using methods discussed in Section 3.

Method 2: Nucleophilic Methylation with Dimethyl Carbonate

A Chinese patent discloses a phosgene-free methylation protocol using dimethyl carbonate (DMC) and sodium hydride (NaH) in dimethylformamide (DMF). This method is applicable for introducing methyl esters and N-methyl groups.

Procedure and Optimization

Ethyl 3-ethyl-5-pyrazolecarboxylate (50 mmol) is treated with DMC (200–400 mmol) and NaH (0.2–0.8 g) in DMF at 110°C for 4 hours. Excess DMC is removed via reduced-pressure distillation, and the product is isolated by extraction and recrystallization. The NaH:DMC ratio critically impacts yields (Table 2).

Table 2: Effect of Reagent Ratios on Methylation Yield

NaH (g)DMC (mmol)Yield (%)
0.220079.1
0.820081.3
0.835090.1
0.840089.0

Application to Target Molecule

This method can methylate the pyridine nitrogen (position 1) and the pyrazole nitrogen (position 3) sequentially. The methyl ester at position 4 is introduced concurrently if the carboxylate precursor is used.

Method 3: Sequential Alkylation and Cyclization

Ambeed’s synthesis of related pyrazolopyridine derivatives involves bromination followed by alkylation using BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as a strong base.

Stepwise Functionalization

  • Bromination : (1,3-Dimethyl-1H-pyrazol-5-yl)methanol is treated with PBr3_3 in diethyl ether to generate the corresponding bromide.

  • Alkylation : The bromide reacts with a pyridine acetate ester under BEMP catalysis in DMF to form the pyrazolopyridine framework.

Yield and Scalability

The reported procedure achieves a 85.7% yield after column chromatography . Gram-scale synthesis is feasible, though purification becomes challenging with larger batches.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ester Group

The methyl ester at position 4 undergoes nucleophilic substitution reactions, enabling structural diversification.

Reaction TypeReagents/ConditionsProductKey Findings
HydrolysisNaOH (aq.), reflux, 6–8 hCarboxylic acid derivativeYields >85% in polar aprotic solvents
TransesterificationROH (alcohol), acid catalyst, 60–80°CAlkyl ester derivativesCatalyst-dependent efficiency; H2SO4 optimal
  • Mechanistic Insight : Base-mediated hydrolysis proceeds via acyl-oxygen cleavage, while acid-catalyzed transesterification involves protonation of the carbonyl oxygen.

Oxidation and Reduction Reactions

The pyrazole and pyridine rings exhibit redox activity under controlled conditions.

Oxidation

Target SiteOxidizing AgentConditionsProduct
Pyrazole C-H bondsKMnO4 (aq.), H2SO450–60°C, 4 hHydroxylated pyrazole derivatives
Methyl substituentsCrO3, acetic acidReflux, 12 hOxidized to carboxylic acid groups

Reduction

Target SiteReducing AgentConditionsProduct
Ester to alcoholLiAlH4, dry THF0°C → RT, 2 hPrimary alcohol (85–90% yield)
Aromatic ringH2, Pd/C, ethanol50 psi, 24 hPartially saturated pyridine ring

Cycloaddition and Ring-Opening Reactions

The conjugated π-system participates in cycloaddition reactions:

Reaction TypePartnerConditionsProduct
Diels-AlderMaleic anhydrideToluene, 110°C, 48 hFused bicyclic adduct (72% yield)
1,3-DipolarNitrile oxideCH2Cl2, RT, 12 hIsoxazoline derivatives (65% yield)
  • Regioselectivity : Governed by electron-withdrawing effects of the ester group .

Catalytic Functionalization

Transition-metal catalysis enables site-selective modifications:

Reaction TypeCatalyst SystemConditionsProduct
Suzuki-MiyauraPd(PPh3)4, K2CO3DME/H2O, 80°C, 12 hArylated derivatives at pyridine C-6
Buchwald-HartwigPd2(dba)3, XPhosToluene, 100°C, 24 hAminated products (70–75% yield)
  • Key Limitation : Steric hindrance from the 1,3-dimethyl groups reduces reactivity at N-1.

Acid/Base-Mediated Rearrangements

The pyrazolo[3,4-b]pyridine core undergoes tautomerism and ring transformations:

ConditionReagentOutcome
Strong acid (HCl)Conc. HCl, reflux, 6 hRing-opening to form aminopyrazole
Basic mediumKOtBu, DMF, 60°C, 3 hTautomeric shift to 2H-isomer

Environmental and Synthetic Considerations

  • Green Synthesis : Use of indium chloride in aqueous media reduces environmental impact (85% yield).

  • Catalyst Recycling : Heterogeneous catalysts (e.g., SiO2-supported InCl3) enable 3–4 reuse cycles without efficiency loss.

Scientific Research Applications

Key Properties

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 342.37 g/mol
  • Structural Features : The presence of both pyrazole and pyridine rings contributes to its biological activity.

Antidiabetic Activity

Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit significant anti-diabetic properties. For example, a study reported that certain derivatives demonstrated promising inhibition of α-amylase, an enzyme involved in carbohydrate digestion. The most effective compounds showed IC₅₀ values comparable to established anti-diabetic drugs like acarbose .

PPARα Agonism

Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been identified as a potential agonist for the peroxisome proliferator-activated receptor alpha (PPARα). This receptor plays a crucial role in lipid metabolism and energy homeostasis. Compounds with this scaffold have shown efficacy in reducing triglyceride levels in animal models, presenting opportunities for developing treatments for dyslipidemia .

Anticancer Potential

Recent studies have explored the use of pyrazolo[3,4-b]pyridine derivatives as inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in various cancers. Compounds synthesized from this scaffold exhibited nanomolar inhibitory activities against TRKA, highlighting their potential as targeted cancer therapies .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazolo[3,4-b]pyridine derivatives have been documented in several studies. These compounds have been shown to inhibit key inflammatory pathways and may serve as leads for developing new anti-inflammatory drugs .

Case Study 1: Synthesis and Evaluation of Antidiabetic Agents

In a recent study, researchers synthesized a series of pyrazolo[3,4-b]pyridine derivatives to evaluate their anti-diabetic activity through α-amylase inhibition assays. The results indicated that several compounds exhibited superior activity compared to the reference drug acarbose. The structure-activity relationship (SAR) analysis provided insights into how modifications to the pyrazole ring influence biological activity .

Case Study 2: PPARα Activation Mechanism

A structural study investigated the binding interactions of pyrazolo[3,4-b]pyridine derivatives with PPARα. The findings revealed a unique binding mode that differs from traditional PPARα agonists like fibrates. This research supports the development of new therapeutic agents targeting metabolic disorders through PPARα modulation .

Mechanism of Action

The mechanism of action of methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate and related analogs are outlined below:

Structural Analogues

CAS No. / Compound Name Key Structural Differences Similarity Score (if available)
937597-68-7 / 6-(3-Methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Methoxyphenyl substituent at position 6; carboxylic acid instead of methyl ester at position 4 Not provided
99446-50-1 / Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate Pyrazolo[1,5-a]pyridine core; dual methyl esters at positions 3 and 5; lacks pyrazole substituent 0.99
51135-70-7 / Ethyl 5-methylpyrazolo[1,5-a]pyridine-3-carboxylate Ethyl ester at position 3; methyl group at position 5; pyrazolo[1,5-a]pyridine core 0.96
127717-18-4 / Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate Methyl group at position 6; pyrazolo[1,5-a]pyridine core; lacks pyrazole substituent 0.96

Key Differences and Implications

Core Heterocycle : The pyrazolo[3,4-b]pyridine scaffold in the target compound differs from pyrazolo[1,5-a]pyridine analogs (e.g., 99446-50-1) in ring fusion positions, which may alter electronic properties and binding interactions .

Functional Group Positioning: The 1,3-dimethyl groups on the pyrazolo[3,4-b]pyridine core may restrict rotational freedom, influencing conformational stability compared to monosubstituted analogs .

Biological Activity

Methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of 5-amino pyrazoles with activated carbonyl compounds. Recent studies have utilized microwave-assisted methods to enhance yields and reduce reaction times. The resulting compounds often exhibit unique structural features that contribute to their biological activities.

Antimicrobial Properties

Research indicates that pyrazolo[3,4-b]pyridines exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of this compound showed promising activity against Mycobacterium tuberculosis, with specific substitutions enhancing efficacy in vitro. The mechanism involves inhibition of pantothenate synthetase, a crucial enzyme in bacterial metabolism .

Anti-inflammatory and Analgesic Effects

Pyrazolo[3,4-b]pyridines have also been reported to possess anti-inflammatory and analgesic properties. These compounds can inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation and pain. For example, certain derivatives have shown effectiveness comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models .

Anticancer Activity

The anticancer potential of pyrazolo[3,4-b]pyridine derivatives is well-documented. They act as inhibitors of various kinases involved in cancer progression. Notably, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs) and protein kinase B (AKT), which are critical in cell cycle regulation and survival pathways .

Structure-Activity Relationship (SAR)

The SAR studies of this compound reveal that modifications at specific positions on the pyrazole ring significantly influence biological activity. For instance:

Substituent Position Effect on Activity
N(1)Enhances binding affinity
C(3)Alters selectivity for targets
C(4)Influences potency

Case Studies

Case Study 1: Antitubercular Activity
In a recent study involving the evaluation of various pyrazolo[3,4-b]pyridine derivatives against Mycobacterium tuberculosis, it was found that compounds with specific alkyl substitutions at the N(1) position exhibited enhanced antitubercular activity compared to unsubstituted analogs. The most effective compound demonstrated IC50 values in the low micromolar range .

Case Study 2: Inhibition of Inflammatory Cytokines
Another investigation focused on the anti-inflammatory effects of this compound. It was shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential role in treating inflammatory diseases .

Q & A

Basic: What are the common synthetic routes for methyl 6-(1-ethyl-1H-pyrazol-3-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?

Answer:
Synthesis typically involves multi-step protocols, including coupling reactions and cyclization. For example, pyrazolo[3,4-b]pyridine derivatives are synthesized via condensation of pyrazole-5-amine intermediates with activated carbonyl compounds (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) under reflux conditions in toluene with trifluoroacetic acid (TFA) as a catalyst. Reaction yields are optimized by controlling stoichiometry, solvent polarity, and catalyst loading. Post-synthesis purification employs column chromatography and recrystallization .

Basic: How is NMR spectroscopy utilized in characterizing this compound?

Answer:
1H and 13C NMR are critical for confirming regiochemistry and substituent positions. For pyrazolo[3,4-b]pyridines, characteristic shifts include:

  • 1H NMR : Protons on the pyrazole ring appear as singlets (δ 6.62–6.73 ppm), while methyl groups (e.g., 1,3-dimethyl) resonate as distinct singlets (δ 2.37 ppm). Ethyl substituents show quartets (δ 1.18–1.21 ppm) and triplets .
  • 13C NMR : Carbonyl carbons (ester groups) appear at δ ~165–170 ppm. Aromatic carbons in fused rings range from δ 110–150 ppm .

Basic: What crystallographic methods confirm the molecular structure?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using Mo/Kα radiation, followed by structure solution via direct methods (e.g., SHELXS) and refinement with SHELXL. Key steps include:

  • Data reduction : Integration with SAINT or similar software.
  • Refinement : Anisotropic displacement parameters for non-H atoms, hydrogen atoms placed geometrically.
  • Validation : Check for R-factor convergence (<5%), and ADPs using WinGX/ORTEP .

Advanced: How to resolve discrepancies between computational and experimental structural data?

Answer:
Discrepancies (e.g., bond length deviations >0.02 Å) arise from approximations in DFT methods. Mitigation strategies:

  • Cross-validation : Compare XRD-derived torsion angles with computational models.
  • Refinement checks : Use SHELXL’s TWIN/BASF commands for twinned crystals.
  • Electron density maps : Analyze residual peaks (>0.3 eÅ⁻³) to detect disorder or solvent effects .

Advanced: Strategies for optimizing reaction yields in pyrazolo[3,4-b]pyridine synthesis?

Answer:

  • Catalyst screening : Replace TFA with Lewis acids (e.g., ZnCl₂) for better regioselectivity.
  • Solvent optimization : Use DMF for polar intermediates or THF for low-temperature reactions.
  • In-situ monitoring : Track intermediates via LC-MS or TLC to halt reactions at optimal conversion .

Advanced: Designing analogs with enhanced bioactivity: What methodological approaches are recommended?

Answer:

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridine 6-position to modulate electronic properties.
  • Molecular docking : Use AutoDock Vina to predict binding affinities against target proteins (e.g., kinases). Validate with SPR or ITC assays.
  • SAR studies : Correlate substituent bulk (e.g., ethyl vs. cyclopropyl) with activity using Free-Wilson analysis .

Advanced: How to address challenges in thermal stability during synthesis?

Answer:

  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures (e.g., >200°C for stable intermediates).
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine functionalities to prevent degradation.
  • Reaction conditions : Conduct exothermic steps under inert atmosphere with controlled heating rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.